Quinmerac

Description

Structure

3D Structure

Properties

IUPAC Name |

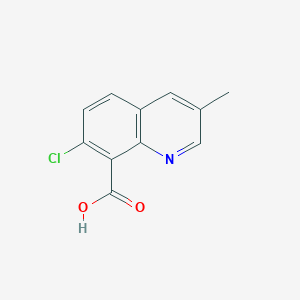

7-chloro-3-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZOLUNSQWINIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042364 | |

| Record name | Quinmerac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-03-6 | |

| Record name | Quinmerac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinmerac [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinmerac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methylquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Quinolinecarboxylic acid, 7-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINMERAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OFY83UPMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinmerac: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class of compounds. First introduced in the early 1990s, it is primarily utilized for the control of a range of broadleaf weeds in various agricultural crops, including cereals, oilseed rape, and sugar beets.[1] this compound functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to disrupt normal plant growth processes, ultimately leading to weed mortality. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and herbicidal mode of action of this compound, intended for an audience of researchers, scientists, and professionals in drug and herbicide development.

Chemical Structure and Identifiers

This compound is chemically known as 7-chloro-3-methylquinoline-8-carboxylic acid. Its structure is characterized by a quinoline core substituted with a chlorine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid group at the 8-position.

| Identifier | Value |

| IUPAC Name | 7-chloro-3-methylquinoline-8-carboxylic acid |

| CAS Number | 90717-03-6 |

| Chemical Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| SMILES | CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 |

| InChI | InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15) |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

| Property | Value | Source |

| Melting Point | 244 °C | ChemicalBook |

| Boiling Point (Predicted) | 416.0 ± 40.0 °C | ChemicalBook |

| Water Solubility | 107000 mg/L (at 20 °C, pH 7) | AERU |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | ChemicalBook |

| pKa | 3.96 (Acidic) | PubChem |

| Vapor Pressure | 1.00 x 10⁻⁷ mPa (at 20 °C) | AERU |

| LogP (Octanol-Water Partition Coefficient) | -1.41 (at pH 7, 20 °C) | AERU |

Herbicidal Mode of Action

This compound is classified as a synthetic auxin herbicide (HRAC Group O).[2] Its primary mode of action is to mimic the natural plant hormone auxin, leading to a cascade of physiological and biochemical disruptions in susceptible plants.

Absorption and Translocation

This compound is primarily absorbed through the roots of the plant from the soil.[1] Following absorption, it is translocated throughout the plant via the xylem and phloem.

Signaling Pathway

The herbicidal activity of synthetic auxins like this compound is initiated by their interaction with the auxin signaling pathway. While the precise molecular interactions of this compound are a subject of ongoing research, the general pathway for synthetic auxins is understood to involve the following key steps:

-

Receptor Binding: Synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[1][3] This binding is analogous to the perception of natural auxin (IAA).

-

Derepression of Auxin-Responsive Genes: The binding of the synthetic auxin to the SCFTIR1/AFB complex promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[4]

-

Gene Expression: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of a wide range of auxin-responsive genes.[3]

The sustained and unregulated activation of these genes by the more stable synthetic auxin leads to a variety of phytotoxic effects.

Downstream Effects: Ethylene Biosynthesis and Cyanide Accumulation

A significant consequence of the upregulation of auxin-responsive genes is the stimulation of ethylene biosynthesis. Synthetic auxins, including this compound, have been shown to induce the expression of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway.[5] The resulting overproduction of ethylene contributes to many of the observed herbicidal symptoms, such as epinasty (downward bending of leaves), senescence, and growth inhibition.

In some sensitive grass species, the increased ethylene biosynthesis can also lead to the accumulation of cyanide as a byproduct.[6] This accumulation of cyanide can further contribute to the phytotoxicity of the herbicide.

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound as described in European Patent EP 3813532 B1. This protocol may require optimization for specific laboratory conditions.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, create a suspension of 2-amino-6-chlorobenzonitrile, boric acid, concentrated sulfuric acid, iron(II) sulfate heptahydrate, nitrobenzene, and water.

-

Addition of Methacrolein: Slowly add methacrolein to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature for a specified period to ensure completion.

-

Work-up:

-

Cool the reaction mixture and pour it onto ice.

-

Filter the resulting precipitate.

-

Adjust the pH of the filtrate to approximately 3 using a saturated sodium hydroxide solution while cooling in an ice bath.

-

Collect the solid product by filtration.

-

Wash the solid with cold water.

-

Dry the product under vacuum.

-

Triturate the solid with hexane, filter, and dry to yield the final product.

-

Analytical Determination by HPLC

The following is an outline for the quantitative analysis of this compound in technical and formulated products based on the CIPAC Method 563.[7]

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh a known amount of this compound analytical standard and dissolve it in a mixture of tetrahydrofuran and 0.5 M sulfuric acid to prepare a standard solution of known concentration.

-

Accurately weigh the technical or formulated product containing this compound and dissolve it in the same solvent mixture to achieve a similar concentration as the standard solution.

-

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18) is suitable.

-

Mobile Phase: A mixture of acetonitrile, water, and sulfuric acid. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 241 nm.

-

Injection Volume: A standard injection volume of 10-20 µL can be used.

-

-

Analysis:

-

Inject the standard solution multiple times to ensure system suitability and reproducibility.

-

Inject the sample solutions.

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area of the standard (external standardization).

-

Herbicidal Activity Bioassay

A general bioassay can be conducted to determine the herbicidal efficacy of this compound on a target weed species.

Methodology:

-

Plant Material: Grow a susceptible weed species (e.g., cleavers - Galium aparine) in pots containing a standard soil mix until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then make a series of dilutions in water containing a surfactant to achieve a range of application rates.

-

Apply the herbicide solutions to the soil surface of the pots to simulate root uptake. A control group should be treated with the solvent and surfactant solution only.

-

-

Growth Conditions: Maintain the treated plants in a controlled environment (e.g., greenhouse or growth chamber) with optimal conditions for growth (light, temperature, humidity).

-

Assessment:

-

Visually assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as stunting, chlorosis, necrosis, and epinasty.

-

At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each treatment compared to the control.

-

Determine the effective dose required to cause 50% growth inhibition (ED₅₀) by plotting the dose-response curve.

-

Conclusion

This compound remains an important tool in modern agriculture for the selective control of broadleaf weeds. Its mode of action as a synthetic auxin, which involves the hijacking of the plant's natural hormone signaling pathways, leads to a cascade of events culminating in plant death. A thorough understanding of its chemical properties, biological activity, and the methodologies for its synthesis and analysis is essential for its effective and safe use, as well as for the development of new herbicidal compounds. This guide has provided a detailed overview of these aspects to support ongoing research and development in the field of weed science and herbicide technology.

References

- 1. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Quinmerac and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid), a significant herbicide, and its derivatives. This document details key chemical reactions, experimental protocols, and quantitative data to facilitate research and development in agrochemicals and medicinal chemistry.

Core Synthesis Pathways of this compound

The industrial and laboratory-scale synthesis of the this compound core, a substituted quinoline-8-carboxylic acid, relies on several established methodologies in heterocyclic chemistry. The most prominent routes include a modern patented process and classical named reactions such as the Skraup synthesis and the Gould-Jacobs reaction.

Synthesis from 2-Amino-6-chlorobenzonitrile and Methacrolein

A contemporary and efficient method for this compound synthesis involves the reaction of 2-amino-6-chlorobenzonitrile with methacrolein in the presence of an acid and an oxidizing agent.[1] This approach offers high efficiency and is suitable for industrial-scale production.[1]

Reaction Scheme:

Caption: Synthesis of this compound from 2-amino-6-chlorobenzonitrile.

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined in the patent literature.[1] A general laboratory-scale procedure is as follows:

-

Reaction Setup: In a suitable reaction vessel, a suspension of 2-amino-6-chlorobenzonitrile, boric acid, concentrated sulfuric acid, ferrous sulfate heptahydrate (FeSO₄·7H₂O), and an oxidizing agent (e.g., nitrobenzene) in water is prepared.

-

Addition of Methacrolein: Methacrolein is added dropwise to the heated suspension (e.g., 100°C) over a period of time.

-

Reaction: The reaction mixture is then stirred at an elevated temperature (e.g., 130°C) for several hours to ensure the completion of the cyclization and oxidation steps.

-

Work-up: After cooling, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

-

Purification: The precipitate is filtered, and the filtrate's pH is adjusted to further precipitate any dissolved product. The combined solids are then washed and dried to yield this compound.

Quantitative Data:

The following table summarizes the reactant quantities for a laboratory-scale synthesis as described in a patent.

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity |

| 2-Amino-6-chlorobenzonitrile | 152.58 | 1.0 | 2.00 g |

| Methacrolein | 70.09 | 2.0 | 1.84 g |

| Boric Acid | 61.83 | 1.0 | 0.81 g |

| Concentrated H₂SO₄ | 98.08 | 10.0 | 12.86 g |

| FeSO₄·7H₂O | 278.01 | 0.2 | 0.73 g |

| Nitrobenzene | 123.11 | 2.0 | 2.70 mL |

| Water | 18.02 | - | 4.80 mL |

Skraup Synthesis

The Skraup synthesis is a classical and versatile method for the preparation of quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[2][3] This reaction is highly exothermic and proceeds through the in-situ formation of acrolein from the dehydration of glycerol.[3]

Reaction Scheme:

Caption: General scheme of the Skraup synthesis for quinolines.

Experimental Protocol (General):

-

Reaction Setup: The aromatic amine is dissolved in concentrated sulfuric acid in a large flask equipped with a reflux condenser.

-

Addition of Reagents: Glycerol and an oxidizing agent (e.g., nitrobenzene or arsenic acid) are added to the mixture. Ferrous sulfate can be added to moderate the reaction.

-

Heating: The mixture is heated, and the reaction often becomes vigorous. The heat source may need to be removed to control the exothermic reaction.

-

Completion: After the initial vigorous reaction subsides, the mixture is heated under reflux for several hours to complete the reaction.

-

Work-up and Purification: The cooled reaction mixture is diluted with water and neutralized with a base. The quinoline product is then isolated, often by steam distillation, and purified.

Quantitative Data:

Yields for the Skraup synthesis can vary significantly depending on the substrate and reaction conditions, but are often in the range of 40-90%.[4] A modified procedure can lead to a substantial increase in yield.[4]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another fundamental method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives, from an aniline and an alkoxymethylenemalonic ester.[5][6] The reaction involves a condensation followed by a thermal cyclization.[5]

Reaction Scheme:

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol (General):

-

Condensation: An aniline is reacted with diethyl ethoxymethylenemalonate, often without a solvent, at an elevated temperature to form the anilidomethylenemalonic ester intermediate.

-

Cyclization: The intermediate is heated to a high temperature (typically >250°C) in a high-boiling solvent like diphenyl ether to induce intramolecular cyclization.[7] Microwave irradiation can also be used to improve yields and shorten reaction times.[7]

-

Hydrolysis and Decarboxylation: The resulting 4-hydroxy-3-carboalkoxyquinoline is then saponified with a base (e.g., NaOH) and subsequently decarboxylated by heating to yield the 4-hydroxyquinoline.

Quantitative Data:

The yield of the cyclization step in the Gould-Jacobs reaction is highly dependent on temperature and reaction time. Microwave-assisted synthesis can significantly improve yields.[7]

| Temperature (°C) | Reaction Time (min) | Yield (%) |

| 250 | 30 | 1 |

| 300 | 10 | 37 |

| 300 | 5 | 47 |

Data for the synthesis of 4-hydroxy-3-carboethoxyquinoline from aniline and diethyl ethoxymethylenemalonate using microwave heating.[7]

Synthesis of this compound Derivatives

The functionalization of the this compound core to produce various derivatives is crucial for developing new herbicides and potential pharmaceutical agents. Key methods for derivatization include the Ullmann condensation and modifications of the carboxylic acid group.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is effective for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, making it a valuable tool for the functionalization of halo-quinolines.[8][9] This reaction can be used to introduce a variety of substituents onto the quinoline ring.

Reaction Scheme:

Caption: General scheme of the Ullmann condensation.

Experimental Protocol (General):

-

Reaction Setup: A halo-quinoline derivative, a nucleophile (such as an amine, alcohol, or thiol), a copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, K₃PO₄), and an optional ligand are combined in a high-boiling polar solvent (e.g., DMF, NMP).

-

Heating: The reaction mixture is heated to high temperatures (often >150°C) for several hours to days.

-

Work-up and Purification: After completion, the reaction mixture is cooled, diluted, and the product is extracted and purified by chromatography or recrystallization.

Modern modifications of the Ullmann reaction may use ligands to facilitate the coupling at lower temperatures.[9]

Derivatization of the Carboxylic Acid Group

The carboxylic acid group at the 8-position of this compound is a versatile handle for derivatization. Standard organic transformations can be employed to synthesize esters, amides, and other analogs.

Experimental Workflow:

Caption: Derivatization of the carboxylic acid group of this compound.

Experimental Protocols:

-

Esterification: this compound can be converted to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions.

-

Amidation: To form amides, this compound is typically first converted to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride). The resulting acid chloride is then reacted with a primary or secondary amine to yield the desired amide derivative. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents (e.g., DCC, EDC).

Conclusion

The synthesis of this compound and its derivatives can be achieved through a variety of robust chemical pathways. The choice of a specific route depends on factors such as the desired substitution pattern, scale of the reaction, and the availability of starting materials. The modern synthesis from 2-amino-6-chlorobenzonitrile offers an efficient route to this compound itself, while classical methods like the Skraup and Gould-Jacobs reactions provide access to a broader range of quinoline cores. Further functionalization, particularly through Ullmann condensation and derivatization of the carboxylic acid, allows for the creation of diverse libraries of this compound analogs for further investigation in agrochemical and pharmaceutical research. This guide provides the foundational knowledge for researchers to design and execute the synthesis of these important compounds.

References

- 1. organicreactions.org [organicreactions.org]

- 2. iipseries.org [iipseries.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ablelab.eu [ablelab.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Quinmerac's Mode of Action in Broadleaf Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinmerac is a selective, residual herbicide belonging to the quinolinecarboxylic acid chemical class. It is highly effective for the control of a range of broadleaf weeds in various crops. Its primary mode of action in susceptible dicotyledonous species is that of a synthetic auxin. By mimicking the natural plant hormone indole-3-acetic acid (IAA), this compound disrupts normal hormonal balance, leading to a cascade of physiological and biochemical events that result in uncontrolled growth and eventual plant death. This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and associated molecular pathways of this compound's herbicidal activity.

Core Mechanism of Action: Synthetic Auxin Mimicry

The primary herbicidal activity of this compound in broadleaf weeds is achieved by overwhelming the plant's natural auxin signaling pathways.[1] Synthetic auxins like this compound are recognized by the same cellular machinery as endogenous IAA but are more resistant to degradation, leading to a persistent and excessive auxin signal.

The key molecular events are as follows:

-

Perception: this compound is perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors.[2][3]

-

Co-Receptor Complex Formation: In the presence of this compound (acting as a "molecular glue"), the TIR1/AFB receptor's affinity for Aux/IAA transcriptional repressor proteins is greatly increased. This leads to the formation of a stable ternary complex: SCFTIR1/AFB-Quinmerac-Aux/IAA.[4][5]

-

Ubiquitination and Degradation: The formation of this complex allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase to tag the Aux/IAA repressor with ubiquitin molecules.[2] This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome.[6][7]

-

De-repression of Transcription: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[8]

-

Uncontrolled Gene Expression: With the repressors removed, ARFs activate the transcription of a large number of genes, including those involved in cell division, elongation, and ethylene biosynthesis. This leads to epinasty, tissue swelling, and ultimately, the disruption of vascular tissues and plant death.

dot

Caption: Core molecular mode of action of this compound.

Secondary Phytotoxic Effects

In addition to the primary auxin-mimicry pathway, the application of this compound to sensitive broadleaf weeds like cleavers (Galium aparine) induces a series of secondary effects that contribute to its overall phytotoxicity.

-

Ethylene Biosynthesis: The upregulation of auxin-responsive genes includes those encoding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene production. The resulting surge in ethylene contributes to senescence and epinastic responses.[9]

-

Abscisic Acid (ABA) Accumulation: The herbicide-induced ethylene production subsequently triggers the biosynthesis of abscisic acid (ABA).[10] Elevated ABA levels lead to stomatal closure, which reduces photosynthetic CO2 assimilation.[9]

-

Reactive Oxygen Species (ROS) Production: The accumulation of ABA and the decline in photosynthesis are correlated with an increase in reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). This leads to oxidative stress, causing lipid peroxidation, membrane damage, chlorophyll loss, and ultimately, contributes to programmed cell death.[9][10]

dot

Caption: Cascade of secondary phytotoxic effects.

Quantitative Data Presentation

Table 1: Efficacy of this compound on Various Broadleaf Weed Species

| Weed Species | Common Name | Efficacy Level |

| Galium aparine | Cleavers | Excellent |

| Stellaria media | Chickweed | Good to Excellent |

| Lamium purpureum | Red Deadnettle | Good |

| Veronica persica | Speedwell | Good |

| Matricaria spp. | Mayweed | Good |

| Papaver rhoeas | Common Poppy | Good |

| Capsella bursa-pastoris | Shepherd's-purse | Good |

| Polygonum aviculare | Knotgrass | Fair to Good |

Efficacy can be influenced by weed growth stage, environmental conditions, and application rate.

Table 2: Dose-Response Effects of this compound on Galium aparine

Data summarized from hydroponic treatment for 72 hours.[9][10]

| This compound Conc. (µM) | Total Chlorophyll (% of Control) | H₂O₂ Level (% of Control) | ABA Level (% of Control) |

| 0.01 | ~100% | ~120% | ~150% |

| 0.1 | ~90% | ~180% | ~400% |

| 1.0 | ~75% | ~250% | ~1200% |

| 10.0 | ~50% | ~300% | ~1800% |

Mechanisms of Resistance

Resistance to synthetic auxin herbicides, including this compound, can arise through two primary mechanisms:

-

Target-Site Resistance (TSR): This involves genetic mutations in the genes encoding the components of the auxin perception machinery.

-

TIR1/AFB Receptor Mutations: Alterations in the auxin-binding pocket of the TIR1/AFB receptors can reduce their affinity for this compound, preventing the formation of the co-receptor complex.

-

Aux/IAA Repressor Mutations: Mutations within the conserved degron domain (Domain II) of Aux/IAA proteins can inhibit their interaction with the SCFTIR1/AFB complex, even in the presence of the herbicide. This results in a stabilized repressor that continuously suppresses auxin-responsive gene expression.[7]

-

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site.

-

Enhanced Metabolism: Increased activity of detoxifying enzymes, such as cytochrome P450 monooxygenases or glucosyltransferases, can rapidly metabolize this compound into non-phytotoxic forms.

-

Altered Translocation/Sequestration: Changes in herbicide uptake, transport within the plant, or sequestration into cellular compartments like the vacuole can limit the concentration of this compound at the nuclear target site.

-

Detailed Experimental Protocols

Protocol: Dose-Response Bioassay for Herbicidal Efficacy

This protocol outlines a general procedure for determining the dose-response of a broadleaf weed species to this compound, allowing for the calculation of values such as GR50 (the dose causing 50% growth reduction).

Methodology:

-

Plant Propagation: Grow a uniform population of the target weed species (e.g., Galium aparine) in pots containing a standard soil mix under controlled greenhouse conditions (e.g., 22°C/18°C day/night, 16h photoperiod).

-

Herbicide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant). Create a dilution series to achieve a range of at least 6-8 application rates, plus a solvent-only control. Rates should bracket the expected GR50 value.

-

Application: At a consistent growth stage (e.g., 3-4 true leaves), apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.

-

Incubation: Return plants to the greenhouse and arrange them in a randomized complete block design. Water and care for plants as required.

-

Data Collection: After a set period (e.g., 14-21 days), assess phytotoxicity. This is typically done by harvesting the above-ground biomass, drying it in an oven at 70°C for 72 hours, and recording the dry weight.

-

Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the control plants. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR50 value and its standard error.

dot

Caption: Workflow for a dose-response bioassay.

Protocol: Quantification of Auxin-Responsive Gene Expression via RT-qPCR

This protocol describes the relative quantification of a target auxin-responsive gene (e.g., an ACC synthase homolog) in weed tissue following this compound treatment.

Methodology:

-

Plant Treatment and Tissue Collection: Treat plants as described in the dose-response assay (6.1) with a single, effective concentration of this compound and a mock control. At various time points (e.g., 0, 2, 6, 24 hours), harvest the relevant tissue (e.g., young leaves), immediately flash-freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction:

-

Grind ~100 mg of frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Transfer the powder to a tube containing 1 mL of TRIzol Reagent and homogenize by vortexing.

-

Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 0.5 mL of isopropyl alcohol, incubate for 10 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet and resuspend in RNase-free water.

-

-

RNA Quality and Quantity Assessment: Determine RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

-

DNase Treatment and cDNA Synthesis:

-

Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers according to the manufacturer's protocol.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene and a reference gene (e.g., Actin or Ubiquitin), and the diluted cDNA template.

-

Run the qPCR on a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt) for both treated and control samples. Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt). The fold change in expression is calculated as 2-ΔΔCt.

Protocol: Detection of Reactive Oxygen Species (ROS)

This protocol details the in situ detection of ROS (primarily H2O2) in leaf tissue using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Methodology:

-

Plant Treatment: Treat plants as described in 6.1. Collect leaf discs or small leaf sections at desired time points post-treatment.

-

Probe Preparation: Prepare a 10 µM working solution of DCFH-DA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Staining:

-

Immerse the leaf tissue in the DCFH-DA working solution.

-

Infiltrate the tissue with the probe by applying a vacuum for 10-15 minutes, then release the vacuum slowly.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Washing: Wash the tissue several times with the buffer to remove excess probe.

-

Visualization:

-

Mount the stained tissue on a microscope slide in a drop of buffer.

-

Observe under a fluorescence or confocal laser scanning microscope. Use an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm. The intensity of green fluorescence from the oxidized product (DCF) is proportional to the amount of ROS.

-

-

Quantification (Optional): Quantify the fluorescence intensity from captured images using image analysis software (e.g., ImageJ). Compare the mean fluorescence intensity of treated samples to mock-treated controls.

Conclusion

This compound's mode of action in broadleaf weeds is a well-defined example of synthetic auxin mimicry, leading to a fatal disruption of hormonal regulation. The primary molecular cascade involves the perception of this compound by the TIR1/AFB co-receptor system, leading to the proteasomal degradation of Aux/IAA transcriptional repressors and subsequent uncontrolled expression of auxin-responsive genes. This primary action is amplified by secondary phytotoxic effects, including the overproduction of ethylene, ABA, and ROS, which collectively contribute to oxidative stress and cell death. A thorough understanding of these interconnected pathways is crucial for the development of novel herbicides and for managing the evolution of weed resistance.

References

- 1. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid degradation of auxin/indoleacetic acid proteins requires conserved amino acids of domain II and is proteasome dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

Toxicological Profile of Quinmerac on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class of compounds. Its primary mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual death in susceptible broadleaf weeds. While effective in crop protection, the potential impact of this compound on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, presenting quantitative data, detailed experimental methodologies, and visual representations of its mode of action and experimental workflows.

Quantitative Ecotoxicological Data

The following tables summarize the key toxicity endpoints of this compound for various non-target organisms. These values are essential for understanding the potential risk posed by the herbicide to different trophic levels in the environment.

Table 1: Aquatic Toxicity of this compound

| Test Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Algae | Scenedesmus subspicatus | EC50 (growth inhibition) | 11 | 72 hours | [1] |

| Aquatic Invertebrate | Daphnia magna | EC50 (immobilisation) | 69.9 | 48 hours | [1] |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 56.2 | 96 hours | [1] |

| Fish | Lepomis macrochirus (Bluegill Sunfish) | LC50 | >100 | 96 hours | [1] |

Table 2: Terrestrial Toxicity of this compound

| Test Organism | Species | Endpoint | Value | Exposure Duration | Reference |

| Earthworm | Eisenia fetida | Acute LC50 | >1000 mg/kg soil | 14 days | [1] |

| Earthworm | Eisenia fetida | Chronic NOEC (reproduction) | 11.8 mg/kg soil | 56 days | [1] |

| Honeybee | Apis mellifera | Acute Contact LD50 | >100 µ g/bee | 48 hours | [1] |

| Honeybee | Apis mellifera | Acute Oral LD50 | >90 µ g/bee | 48 hours | [1] |

| Bird | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2000 mg/kg bw | - | [1] |

| Bird | Anas platyrhynchos (Mallard Duck) | Dietary LC50 | >5000 mg/kg diet | 5 days | [1] |

Table 3: Effects on Soil Microorganisms

| Process | Endpoint | Value | Exposure Duration | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Nitrogen Transformation | % inhibition | <25% at 0.1 mg/kg | 28 days |[1] | | Carbon Transformation | % inhibition | <25% at 0.1 mg/kg | 28 days |[1] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability across different studies and chemicals.

Aquatic Toxicity Testing

-

Algal Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater microalgae, such as Selenastrum capricornutum (now Pseudokirchneriella subcapitata). Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours. The primary endpoint is the inhibition of growth, measured as a reduction in cell density or biomass, from which the EC50 (the concentration causing a 50% reduction in growth) is calculated.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This study assesses the acute toxicity to aquatic invertebrates, typically Daphnia magna. Young daphnids (less than 24 hours old) are exposed to the test substance in a static or semi-static system for 48 hours. The endpoint is immobilization, defined as the inability to swim, and the EC50 is determined.

-

Fish, Acute Toxicity Test (OECD 203): This test determines the acute lethal toxicity of a substance to fish, commonly rainbow trout (Oncorhynchus mykiss). Fish are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. The primary endpoint is mortality, and the LC50 (the concentration lethal to 50% of the test organisms) is calculated.

Terrestrial Toxicity Testing

-

Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of substances to earthworms (Eisenia fetida). Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days. The endpoint is mortality, from which the LC50 is determined.

-

Earthworm Reproduction Test (OECD 222): This chronic toxicity test assesses the sublethal effects of a substance on earthworm reproduction. Adult earthworms are exposed to the test substance in artificial soil for 28 days, after which they are removed. The soil is then incubated for a further 28 days to allow for the hatching of cocoons. The endpoints include adult mortality, changes in adult biomass, and the number of offspring produced, from which a No Observed Effect Concentration (NOEC) is determined.

-

Honeybee, Acute Contact and Oral Toxicity Tests (OECD 214 & 213): These tests determine the acute toxicity of a substance to honeybees (Apis mellifera) through contact and oral exposure, respectively. In the contact test (OECD 214), the substance is applied directly to the dorsal thorax of the bees. In the oral test (OECD 213), the substance is mixed with a sucrose solution and fed to the bees. Mortality is recorded over 48 to 96 hours to determine the LD50 (the dose lethal to 50% of the bees).

Soil Microorganism Toxicity Testing

-

Soil Microorganisms: Nitrogen Transformation Test (OECD 216) and Carbon Transformation Test (OECD 217): These tests assess the potential long-term effects of a substance on key microbial functions in the soil. For the nitrogen transformation test, soil is amended with an organic nitrogen source (e.g., powdered lucerne meal) and the rate of nitrate formation is measured over 28 days or longer. For the carbon transformation test, the rate of carbon dioxide evolution from the soil (respiration) is measured. The results are expressed as the percentage inhibition of the process compared to a control, which should not exceed 25% at relevant environmental concentrations.

Signaling Pathways and Experimental Workflows

Mode of Action: Synthetic Auxin Signaling Pathway

This compound, as a synthetic auxin, disrupts plant growth by overwhelming the natural auxin signaling pathway. The following diagram illustrates the key components and steps involved in this process in susceptible plants.

References

An In-Depth Technical Guide to Quinmerac: A Quinolinemonocarboxylic Acid Herbicide

Abstract: This technical guide provides a comprehensive overview of Quinmerac, a selective, soil-acting herbicide belonging to the quinolinemonocarboxylic acid chemical class. Developed for the control of broad-leaved weeds, particularly in cereal and beet crops, this compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This document details the core molecular mechanism of action, focusing on the hijacking of the nuclear auxin signaling pathway, which leads to the degradation of transcriptional repressors and subsequent disruption of regulated gene expression. We explore the downstream phytotoxic effects, including the induction of a hormonal cascade involving ethylene and abscisic acid, which results in growth inhibition and senescence in susceptible species. This guide synthesizes quantitative data on environmental persistence and analytical detection, presents detailed experimental protocols for mechanism-of-action studies, and discusses the basis of weed resistance. Visualizations of key biological pathways and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and professionals in drug and herbicide development.

Introduction

This compound is a synthetic herbicide from the quinoline group, chemically identified as 7-chloro-3-methylquinoline-8-carboxylic acid.[1] It is primarily used as a selective, pre-emergence or early post-emergence herbicide to control a range of broad-leaved weeds in crops such as cereals and sugar beets.[1][2] As a member of the quinolinemonocarboxylic acid family, its mode of action is classified as a synthetic auxin, placing it in the Herbicide Resistance Action Committee (HRAC) Group 4 (WSSA Group 4).[2]

This compound is absorbed systemically by plants, primarily through the roots from the soil, and translocates throughout the plant.[1] Its herbicidal activity stems from its ability to mimic the endogenous plant hormone auxin at supraoptimal concentrations, leading to a cascade of physiological and biochemical disruptions that result in the death of susceptible plants.[2] This guide will provide a detailed examination of the molecular and physiological basis of this compound's herbicidal action.

Core Mechanism of Action: Synthetic Auxin Activity

The primary mechanism of action for this compound is the disruption of hormone-regulated plant growth by acting as a persistent and potent analog of the natural auxin, indole-3-acetic acid (IAA).[2] Synthetic auxins like this compound are effective because they are not easily metabolized by the plant, leading to a sustained "overdose" signal. This signal hijacks the plant's natural auxin signaling pathway, forcing a continuous state of gene activation that leads to uncontrolled and disorganized growth.

The Nuclear Auxin Signaling Pathway

The canonical auxin signaling pathway involves three core protein families:

-

TIR1/AFB Receptors: F-box proteins (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) that are part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3]

-

Aux/IAA Repressors: A family of transcriptional repressor proteins that bind to and inhibit Auxin Response Factors.

-

ARF Transcription Factors: AUXIN RESPONSE FACTORs bind to specific DNA sequences (Auxin Response Elements or AuxREs) in the promoters of auxin-responsive genes.[3]

The signaling cascade proceeds as follows:

-

In the absence of auxin (Low Auxin State): Aux/IAA proteins form heterodimers with ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[3]

-

In the presence of auxin (High Auxin State): Auxin (or a synthetic mimic like this compound) acts as a "molecular glue." It binds to a pocket in the TIR1/AFB protein, creating a surface that has a high affinity for Aux/IAA repressors.[4] This interaction brings the Aux/IAA protein into the proximity of the SCFTIR1/AFB complex.

-

Ubiquitination and Degradation: The SCF complex polyubiquitinates the recruited Aux/IAA protein, marking it for degradation by the 26S proteasome.[4]

-

Gene Activation: The destruction of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to AuxREs and activate the transcription of a wide array of early-response genes, leading to downstream physiological effects.

Downstream Phytotoxic Effects and Selectivity

The uncontrolled transcription initiated by this compound leads to a hormonal imbalance that is the direct cause of its phytotoxicity. The specific effects can differ between susceptible broadleaf plants (dicots) and certain grass species (monocots).

Hormone Cascade in Susceptible Dicots

In sensitive broadleaf weeds, the activation of auxin-responsive genes leads to the rapid upregulation of enzymes involved in the biosynthesis of other plant hormones, notably ethylene and abscisic acid (ABA).

-

Ethylene Production: One of the key upregulated genes encodes for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis. This results in a surge of ethylene production.

-

ABA Accumulation: The increased ethylene levels, in turn, stimulate the production and accumulation of ABA, a hormone associated with stress responses, stomatal closure, and senescence.

-

Phytotoxicity: The combined and sustained high levels of synthetic auxin, ethylene, and ABA lead to a variety of phytotoxic symptoms, including epinasty (downward leaf curling), tissue swelling, inhibition of root growth, and ultimately, senescence and plant death.

Mechanism in Grasses (by analogy with Quinclorac)

While many grasses are tolerant to synthetic auxins, this compound's close relative, Quinclorac, is notably effective against specific grass weeds like barnyardgrass (Echinochloa crus-galli).[5][6] The mechanism in these susceptible grasses involves an additional phytotoxic component.

-

ACC Synthase Induction: Similar to dicots, susceptible grasses respond to the herbicide by inducing ACC synthase activity.[7]

-

Cyanide Accumulation: The enzymatic conversion of ACC to ethylene by ACC oxidase also produces hydrogen cyanide (HCN) as a stoichiometric byproduct.[7] While most plants have mechanisms to detoxify low levels of cyanide, the massive and sustained production stimulated by the herbicide overwhelms this capacity.

-

Cyanide Phytotoxicity: The accumulation of cyanide to toxic levels inhibits critical metabolic processes, particularly mitochondrial respiration, leading to rapid chlorosis, necrosis, and death.[7]

The selectivity of quinolinecarboxylic acid herbicides in grasses is therefore linked to whether the species' auxin signaling pathway responds by inducing ACC synthase. Tolerant grasses, such as rice, do not exhibit this induction and thus do not accumulate phytotoxic levels of cyanide.[7]

Quantitative Data and Analysis

The practical application and environmental impact of a herbicide are defined by quantitative parameters. Below are summaries of key data related to this compound and its close analogs.

Environmental Fate

The persistence of a herbicide in the soil is a critical factor for both its efficacy and its potential for environmental contamination. Persistence is often measured by the DT₅₀, the time required for 50% of the compound to dissipate.

| Parameter | Value (Days) | Persistence Classification | Source |

| DT₅₀ (Typical, Lab) | 30 | Moderately Persistent | [8] |

| DT₅₀ (Field) | 9.8 - 120 | Non-persistent to Very Persistent | [8][9] |

| Note: Field DT₅₀ can vary significantly based on soil type, moisture, temperature, and microbial activity. |

Analytical Detection Limits

Accurate quantification of herbicide residues is essential for regulatory compliance and environmental monitoring. Various analytical techniques are employed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a common high-sensitivity method.

| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Source |

| LC-MS/MS | Surface Water | LOD: 0.03 - 0.36 µg/L | [10] |

| LC-MS/MS (Quinclorac) | Soil | LOQ: 0.01 ppm (10 ppb) | [11] |

| Online SPE-UPLC-MS/MS (Quinclorac) | Honey | LOQ: 0.5 µg/kg | [12] |

Key Experimental Protocols

Understanding the mode of action of a herbicide requires specific experimental approaches. Below are generalized protocols for key analyses based on published methodologies.

Protocol: Quantification of this compound Residues by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from an environmental matrix (e.g., soil or water).

-

Sample Preparation (Soil):

-

Weigh 10-20 g of homogenized soil into a centrifuge tube.

-

Fortify with an internal standard.

-

Perform a liquid-solid extraction using a suitable solvent system (e.g., 0.1 N NaOH, followed by acidification and partitioning with methylene chloride/ethyl acetate).[11]

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant (extract) and concentrate it under a stream of nitrogen.

-

Reconstitute the final extract in a mobile phase-compatible solvent (e.g., methanol:water).

-

-

Instrumental Analysis (LC-MS/MS):

-

Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two specific precursor-to-product ion transitions for this compound to ensure selectivity and confirmation.

-

Quantification: Generate a calibration curve using matrix-matched standards of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

Protocol: Analysis of Herbicide-Induced Gene Expression via Microarray/RNA-seq

This protocol describes a workflow to identify genes and pathways affected by this compound treatment.

-

Plant Treatment and Tissue Collection:

-

Grow susceptible seedlings (e.g., Galium aparine or a model plant like Arabidopsis thaliana) in a controlled environment (hydroponics or soil).

-

Apply this compound at a sub-lethal concentration that is known to induce a physiological response. Include a mock-treated control group.

-

Harvest tissue (e.g., shoots or roots) at specific time points after treatment (e.g., 3, 6, 12, 24 hours) to capture both early and late transcriptional responses. Immediately freeze the tissue in liquid nitrogen.

-

-

RNA Extraction and Quality Control:

-

Extract total RNA from the frozen tissue using a commercial kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

-

-

Library Preparation and Sequencing (RNA-seq):

-

Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Differential Expression: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the controls using statistical packages like DESeq2 or edgeR.[13] A common threshold is a |log₂ fold change| > 1 and a p-adjusted value < 0.05.

-

Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and molecular pathways that are most significantly affected by the herbicide treatment.[13]

-

Resistance to Quinolinecarboxylic Acid Herbicides

The repeated use of any herbicide creates selection pressure that can lead to the evolution of resistant weed populations. Resistance to quinolinecarboxylic acids like Quinclorac has been documented in several weed species.

Mechanisms of Resistance

Herbicide resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).[14][15]

-

Target-Site Resistance (TSR): Involves a mutation in the gene encoding the herbicide's target protein, preventing the herbicide from binding effectively.[15][16] For synthetic auxins, this could theoretically involve mutations in the TIR1/AFB receptors or Aux/IAA co-receptors that prevent the formation of the "molecular glue" complex.[17]

-

Non-Target-Site Resistance (NTSR): Involves mechanisms that reduce the amount of active herbicide reaching the target site. This is the more common form of resistance for many herbicides and can include:

-

Enhanced Metabolism: The resistant plant can more rapidly detoxify the herbicide, often through the increased activity of enzyme families like cytochrome P450s or glutathione S-transferases.[16]

-

Reduced Uptake or Translocation: The herbicide is less efficiently absorbed or moved to its site of action within the plant.

-

Sequestration: The herbicide is moved into compartments like the cell vacuole where it cannot interact with its target.[16]

-

For Quinclorac, studies on resistant and susceptible grass biotypes have found no significant differences in herbicide uptake, translocation, or metabolism.[7] This suggests that resistance is likely target-site based. The key difference observed is that in resistant grass biotypes, ACC synthase activity is not induced upon herbicide application.[7] This prevents the downstream accumulation of phytotoxic cyanide, allowing the plant to survive. This points to a modification in the perception or signal transduction part of the auxin pathway as the primary mechanism of resistance.[7]

Conclusion and Future Directions

This compound is a potent herbicide that leverages a deep understanding of plant biology, specifically the auxin signaling pathway. Its efficacy lies in its ability to act as a persistent mimic of natural auxin, leading to a fatal cascade of hormonal imbalances. The differential response between dicots (ethylene/ABA-mediated senescence) and susceptible grasses (cyanide toxicity) highlights the complex and species-specific outcomes of disrupting this central regulatory pathway.

For professionals in agricultural science and drug development, the study of this compound and other synthetic auxins offers valuable insights into:

-

Target-Based Design: The highly specific interaction between auxins, the TIR1/AFB receptor, and Aux/IAA co-receptors serves as a model for designing small molecules that can modulate protein-protein interactions.

-

Resistance Management: Understanding that resistance is often linked to the failure to induce downstream pathways (like ACC synthase) rather than simple metabolic detoxification is crucial for developing sustainable weed management strategies.

-

Pathway Discovery: Analyzing the global transcriptomic changes induced by these compounds can continue to uncover new nodes and connections within plant signaling networks, potentially revealing novel targets for future herbicides or growth regulators.

Future research should focus on elucidating the precise structural changes in the auxin co-receptor complex that confer resistance in weeds, which could enable the design of next-generation synthetic auxins that can overcome existing resistance mechanisms.

References

- 1. This compound is an effective selective herbicideChemservice News [intranet.chemservice.com]

- 2. This compound | C11H8ClNO2 | CID 91749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrative Theory of the Mode of Action of Quinclorac: Literature Review1 - Advances in Weed Science [awsjournal.org]

- 6. pomais.com [pomais.com]

- 7. researchgate.net [researchgate.net]

- 8. weedscience.ca [weedscience.ca]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. Determination of quinclorac and quinclorac methyl ester in honey by online SPE-UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 17. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Quinmerac: A Technical Guide

Introduction

Quinmerac is a selective, soil-acting herbicide belonging to the quinolinecarboxylic acid chemical class. First brought to market by BASF in the early 1990s, it has become a key tool for the control of broadleaf weeds, most notably cleavers (Galium aparine), in a variety of important agricultural crops. Like other herbicides in its class, such as quinclorac, this compound functions as a synthetic auxin, disrupting normal plant growth processes in susceptible species. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Historical Development

The development of quinolinecarboxylic acids as herbicides is part of the broader history of synthetic auxin research, which began in the 1940s. While the first auxinic herbicides were phenoxy-carboxylic acids like 2,4-D, research into other chemical scaffolds with similar biological activity continued.

BASF AG was a key player in the development of this specific chemical family. Patent literature from the 1980s shows BASF actively exploring quinoline derivatives for their herbicidal properties. This compound, also known by its development code BAS 518 H, was first manufactured by BASF in 1993.[1] Early field trials in the late 1980s and early 1990s demonstrated its exceptional efficacy and selectivity for controlling Galium aparine in cereal crops and field boundaries.[2][3] This led to its commercialization and integration into weed management programs, particularly in Europe.

In 2016, in response to the detection of this compound and another herbicide, metazachlor, in water sources, BASF, in collaboration with Adama, initiated a product stewardship program known as "Metazachlor Matters" to promote best practices and mitigate environmental contamination.[4]

Chemical Properties and Synthesis

This compound is chemically defined as 7-chloro-3-methylquinoline-8-carboxylic acid. Its properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 7-chloro-3-methylquinoline-8-carboxylic acid |

| CAS Number | 90717-03-6 |

| Chemical Formula | C₁₁H₈ClNO₂ |

| Molar Mass | 221.64 g·mol⁻¹ |

| Appearance | Solid |

| Water Solubility | Varies with pH |

| Mode of Action | Synthetic Auxin (HRAC Group 4) |

Chemical Synthesis

Several synthetic routes to this compound have been developed. A common approach involves the construction of the quinoline core followed by oxidation. One patented method involves the oxidation of the corresponding 8-methylquinoline precursor.[5]

Experimental Protocol: Synthesis of 7-chloro-8-quinolinecarboxylic acid

The following protocol is adapted from patented industrial methods for the synthesis of the core structure of this compound.[5]

-

Reaction Setup : To a suitable reactor, add 7-chloro-8-methylquinoline, an N-hydroxyphthalimide compound as a catalyst, and azobisisobutyronitrile as an initiator, dissolved in a reaction solvent such as acetonitrile.

-

Oxidation : Pressurize the reactor with oxygen to approximately 4 MPa. Heat the reaction mixture to 80°C with constant stirring. The reaction is continued until oxygen consumption ceases.

-

Isolation : Cool the reaction mixture to room temperature. The solid product, 7-chloro-8-quinolinecarboxylic acid, will precipitate.

-

Purification : Separate the solid product from the reaction liquid via filtration. The solid phase is the crude product. The reaction liquid phase containing the solvent and catalyst can potentially be recycled.

-

Recrystallization : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product of high purity.

Mode of Action: Synthetic Auxin

This compound is classified as a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), but at supra-optimal concentrations, leading to uncontrolled and disorganized growth in susceptible dicotyledonous plants. The primary mechanism involves the induction of stress-related phytohormones.

The proposed signaling cascade is as follows:

-

Auxin Perception : this compound binds to auxin receptors (e.g., TIR1/AFB protein complexes).

-

ACC Synthase Induction : This binding leads to the degradation of Aux/IAA repressor proteins, which in turn allows for the transcription of auxin-responsive genes, including those coding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.

-

Ethylene Production : Increased ACC synthase activity leads to a rapid burst in the production of ACC, the direct precursor to ethylene.

-

ABA Biosynthesis : The surge in ethylene acts as a signal to upregulate the biosynthesis of abscisic acid (ABA), a key stress hormone.

-

Phytotoxicity : Elevated ABA levels lead to stomatal closure, inhibition of photosynthesis, and the induction of senescence pathways, ultimately causing growth inhibition, necrosis, and plant death.

Experimental Protocol: Analysis of Auxin-Induced Hormones

This protocol is a standard method for quantifying ethylene production from plant tissues.[3][6]

-

Sample Incubation : Excise plant tissue (e.g., leaves, shoots) from both control and this compound-treated plants. Place the tissue into gas-tight glass vials of a known volume.

-

Headspace Accumulation : Seal the vials and incubate them under controlled light and temperature conditions for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

-

Gas Sampling : Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from each vial.

-

GC Analysis : Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed column) for separating volatile hydrocarbons.

-

Quantification : Compare the peak area of ethylene from the sample to a standard curve generated by injecting known concentrations of ethylene gas. Results are typically expressed as nL of ethylene per gram of fresh weight per hour.

This protocol describes the extraction and quantification of ABA from plant tissue using liquid chromatography-tandem mass spectrometry.

-

Sample Preparation : Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction : Extract the powdered tissue with an 80% methanol solution containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., deuterated ABA, d6-ABA).

-

Purification : Centrifuge the extract to pellet debris. The supernatant can be purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.

-

LC-MS/MS Analysis : Analyze the purified extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. Use a reverse-phase C18 column for separation.

-

Quantification : Quantify the amount of ABA by comparing the ratio of the endogenous ABA peak area to the d6-ABA internal standard peak area against a standard calibration curve.

Herbicidal Efficacy

This compound is highly effective against a narrow spectrum of broadleaf weeds, making it a valuable tool for selective weed control. Its primary target is Galium aparine (cleavers), a highly competitive weed in cereal and oilseed rape crops.[7]

| Weed Species | Common Name | Application Rate (g a.i./ha) | % Control (approx.) | Crop | Reference(s) |

| Galium aparine | Cleavers | 500 - 1000 | 89 - 98% | Cereals | [6] |

| Galium aparine | Cleavers | 250 - 750 | Good to Excellent | Cereal Headlands | [2][8] |

| Veronica spp. | Speedwell | 500 - 750 | Susceptible | Cereal Headlands | [8] |

| Papaver rhoeas | Corn Poppy | 500 - 750 | Susceptible | Cereal Headlands | [8] |

| Lamium purpureum | Red Dead-nettle | 500 - 750 | Susceptible | Cereal Headlands | [8] |

Experimental Protocol: Dose-Response Bioassay for Efficacy

This protocol outlines a general procedure for determining the effective dose (ED) of a herbicide required to control a target weed species.

-

Plant Cultivation : Grow target weed species (e.g., Galium aparine) in pots containing a standard soil mix under controlled greenhouse conditions.

-

Herbicide Application : At a specific growth stage (e.g., 2-4 leaf stage), apply this compound at a range of doses (e.g., 0, 50, 100, 250, 500, 1000 g a.i./ha). Use a laboratory track sprayer to ensure uniform application. Include an untreated control group.

-

Experimental Design : Arrange the pots in a randomized complete block design with multiple replications (e.g., 4-6) for each dose.

-

Assessment : After a set period (e.g., 21 days after treatment), assess the herbicidal effect. This is typically done by visual assessment of injury (on a 0-100% scale) and by harvesting the above-ground biomass and determining the dry weight.

-

Data Analysis : Analyze the data using non-linear regression, fitting a log-logistic dose-response curve to the biomass data (expressed as a percentage of the untreated control).[9][10] From this curve, calculate the ED₅₀ and ED₉₀ values, which represent the doses required to cause a 50% and 90% reduction in biomass, respectively.

Environmental Fate

Understanding the environmental behavior of a herbicide is critical for its safe and sustainable use. This compound is characterized by its high mobility and moderate persistence in soil.

| Parameter | Value Range | Classification | Reference |

| Soil DT₅₀ (field) | 4.6 – 19.2 days | Low Persistence | [11][12] |

| Soil DT₉₀ (field) | 40 – 193 days | Moderately Persistent | [11] |

| Mobility (Koc) | < 15 ml g⁻¹ (estimated) | Very Mobile | [13] |

Experimental Protocol: Soil Degradation and Residue Analysis

The following protocol describes a laboratory incubation study to determine the rate of this compound degradation in soil, followed by a method for residue analysis.[12][14]

-

Soil Incubation :

-

Collect fresh soil from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm mesh) and adjust its moisture content to a specified level (e.g., 40-60% of water holding capacity).

-

Treat a known mass of soil with a standard solution of this compound to achieve a target concentration.

-

Incubate the treated soil in the dark at a constant temperature (e.g., 20°C).

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days). Store samples frozen (-20°C) until analysis.

-

-

Residue Analysis (QuEChERS Method) :

-

Extraction : Place a subsample of soil (e.g., 5 g) into a centrifuge tube. Add water and vortex. Add acetonitrile with 1% acetic acid and a packet of QuEChERS salts (e.g., magnesium sulfate, sodium acetate). Shake vigorously and then centrifuge.[15][16]

-

Dispersive SPE Cleanup (Optional) : Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a cleanup sorbent (e.g., PSA and C18). Vortex and centrifuge.

-

Analysis : Take the final supernatant, filter, and analyze for this compound concentration using LC-MS/MS as described in section 3.1.2.

-

-

Data Calculation :

-

Plot the concentration of this compound remaining in the soil against time.

-

Fit the data to a first-order decay kinetic model to calculate the degradation half-life (DT₅₀).

-

Conclusion

This compound represents a significant development in the targeted control of problematic broadleaf weeds. Its discovery by BASF provided growers with a highly selective tool, particularly for managing Galium aparine. Its mode of action as a synthetic auxin, leading to a cascade of ethylene and ABA production, is a well-documented example of hormonal disruption for herbicidal effect. While its mobility in soil requires careful management to prevent off-site movement, its relatively low persistence helps mitigate long-term environmental accumulation. The experimental protocols and data presented in this guide offer a technical foundation for researchers and professionals working on herbicide development, mode of action studies, and environmental risk assessment.

References

- 1. [PDF] Determination of quinclorac residue in paddy water, soil and rice plants in a simulated paddy environment based on QuEChERS-liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]